molecular formula C17H19NO2 B390189 N-(2-methoxyphenyl)-4-phenylbutanamide

N-(2-methoxyphenyl)-4-phenylbutanamide

Cat. No.: B390189
M. Wt: 269.34g/mol
InChI Key: RZDWLKGEUMPDBW-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-4-phenylbutanamide is a synthetic organic compound with a molecular weight of 269.34 g/mol and the molecular formula C 17 H 19 NO 2 . This butanamide derivative features a 2-methoxyphenyl group attached to the amide nitrogen and a terminal phenyl group, making it a potential intermediate for chemical synthesis and pharmaceutical research . As a member of the N-arylamide family, this compound serves as a versatile building block in organic chemistry and medicinal chemistry research . Researchers can utilize this scaffold to develop novel compounds or study structure-activity relationships. The structural motif of this compound is related to other biologically active phenoxybutanamide and phenylbutanamide analogs investigated in scientific studies . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34g/mol

IUPAC Name

N-(2-methoxyphenyl)-4-phenylbutanamide

InChI

InChI=1S/C17H19NO2/c1-20-16-12-6-5-11-15(16)18-17(19)13-7-10-14-8-3-2-4-9-14/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,18,19)

InChI Key

RZDWLKGEUMPDBW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-Methoxyphenyl)-4-Phenylbutanamide and Related Compounds

Compound Name Core Structure Substituents on Nitrogen Additional Functional Groups Key References
This compound Butanamide 2-Methoxyphenyl 4-Phenyl Inferred
4-Methoxybutyrylfentanyl Piperidinyl-linked butanamide 4-Methoxyphenyl Phenethyl-piperidine
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)-butanamide Butanamide 4-Acetylphenyl 2,4-Dichlorophenoxy
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide Butanamide 2-Methyl-4-nitrophenyl Ethyl branch at C2

Key Observations:

  • Substituent Position : The 2-methoxyphenyl group in the target compound contrasts with the 4-methoxyphenyl in 4-Methoxybutyrylfentanyl , which may alter receptor binding due to steric and electronic differences.
  • Phenyl vs. Phenoxy: The 4-phenyl group in the target compound differs from the 2,4-dichlorophenoxy group in ’s analog, impacting hydrophobicity and metabolic pathways .

Pharmacological and Metabolic Comparisons

Table 2: Pharmacological and Metabolic Data of Analogous Compounds

Compound Name Receptor Affinity Metabolic Pathways Toxicity Profile References
4-Methoxybutyrylfentanyl High µ-opioid receptor affinity CYP3A4-mediated N-dealkylation High toxicity (respiratory depression)
N-(2-Methoxyphenyl)hydroxylamine (metabolite) N/A CYP1A/2E1-mediated oxidation/reduction Genotoxic (o-aminophenol formation)
2-Ethyl-N-(2-methyl-4-nitrophenyl)butanamide Not reported Likely nitro-reduction via CYP450 Potential nitroso intermediates

Key Observations:

  • Metabolism: The 2-methoxyphenyl group in related compounds undergoes CYP1A/2E1-mediated metabolism, producing o-aminophenol and o-anisidine, which are associated with oxidative stress and genotoxicity . This suggests that this compound may share similar metabolic risks.
  • Receptor Interactions: Unlike 4-Methoxybutyrylfentanyl, which targets opioid receptors , the target compound’s lack of a piperidine ring may redirect its bioactivity toward non-opioid pathways, such as serotonin or adrenergic receptors (inferred from ’s 18F-Mefway structure).

Preparation Methods

Synthesis of 4-Phenylbutyryl Chloride

4-Phenylbutyric acid undergoes chlorination using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM) at 0–5°C. The reaction typically completes within 2–4 hours, yielding 4-phenylbutyryl chloride with >95% conversion efficiency. Excess SOCl₂ is removed under reduced pressure, and the crude product is used without further purification.

Amide Bond Formation

The acid chloride is reacted with 2-methoxyaniline in DCM or tetrahydrofuran (THF) under inert conditions. Triethylamine (Et₃N) or pyridine serves as an HCl scavenger. For example, a 1:1.2 molar ratio of acid chloride to amine in THF at 0°C for 1 hour, followed by gradual warming to room temperature over 12 hours, affords the amide in 78–85% yield. Purification via silica gel chromatography (hexane:ethyl acetate, 4:1) resolves unreacted starting materials.

Key Considerations:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) accelerate reactivity but complicate purification.

  • Steric Effects : The ortho-methoxy group on the aniline marginally reduces nucleophilicity, necessitating slight excesses of amine.

Coupling Reagent-Assisted Synthesis

Carbodiimide-based reagents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) enable direct coupling between 4-phenylbutyric acid and 2-methoxyaniline. This method circumvents acid chloride handling but requires stringent moisture control.

Reaction Optimization

A representative protocol from source involves dissolving 4-phenylbutyric acid (1.0 equiv) and 2-methoxyaniline (1.1 equiv) in DCM. EDCl (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C, and the mixture stirs at room temperature for 24 hours. Quenching with aqueous NaHCO₃ and extraction with DCM yields the crude product, which is purified via column chromatography (petroleum ether:ethyl acetate, 3:1). Reported yields range from 70–80%.

Mechanistic Insights

The carbodiimide activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine to form the amide bond. Competing side reactions, such as N-acylurea formation, are minimized by HOBt, which stabilizes the active ester.

Multi-Step Synthesis via Knoevenagel Condensation

Source describes a Knoevenagel-based route to structurally analogous butanamide derivatives, which can be modified for the target compound.

Intermediate Formation

4-Phenylbutyronitrile is synthesized via condensation of benzaldehyde with cyanoacetic acid in the presence of ammonium acetate. Hydrogenation over Raney nickel at 50 psi H₂ converts the nitrile to 4-phenylbutylamine.

Final Amidation

The amine reacts with 2-methoxybenzoyl chloride in THF, yielding N-(2-methoxyphenyl)-4-phenylbutanamide after silica gel purification. This three-step sequence achieves an overall yield of 55–60%.

Comparative Analysis of Methods

Method Yield Reaction Time Purification Scalability
Acid Chloride78–85%12–24 hColumn ChromatographyHigh
EDCl/HOBt70–80%24 hColumn ChromatographyModerate
Palladium Catalysis65–75%48 hChelation + ChromatographyLow
Knoevenagel Condensation55–60%72 hColumn ChromatographyModerate

Spectroscopic Characterization

Critical validation data from sources and align with expected outcomes:

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35–7.25 (m, 5H, Ph), 6.90–6.85 (m, 4H, OMe-Ph), 3.80 (s, 3H, OCH₃), 2.50–2.30 (m, 4H, CH₂).

  • ¹³C NMR (126 MHz, CDCl₃) : δ 172.5 (C=O), 159.2 (OCH₃), 140.1–125.8 (Ph), 55.4 (OCH₃), 35.2–25.6 (CH₂) .

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